molecular formula C15H22N2O3 B14080805 3-(N-((1,4-Benzodioxan-2-yl)methyl)ethylamino)-N-methylpropionamide CAS No. 102128-79-0

3-(N-((1,4-Benzodioxan-2-yl)methyl)ethylamino)-N-methylpropionamide

Cat. No.: B14080805
CAS No.: 102128-79-0
M. Wt: 278.35 g/mol
InChI Key: UXNWDCWZXDAGBS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound, also known by its CAS number 102128-78-9 and synonyms such as 1205 I.S., features a 1,4-benzodioxan core linked to a methylaminoethyl group and a propionamide moiety. Its molecular formula is C₁₃H₁₈N₂O₃ (MW: 250.33 g/mol).

Toxicity Profile:
Acute toxicity studies in mice report an intraperitoneal LD₅₀ of 350 mg/kg, though detailed mechanistic toxicology remains uncharacterized .

Properties

CAS No.

102128-79-0

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(ethyl)amino]-N-methylpropanamide

InChI

InChI=1S/C15H22N2O3/c1-3-17(9-8-15(18)16-2)10-12-11-19-13-6-4-5-7-14(13)20-12/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)

InChI Key

UXNWDCWZXDAGBS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)NC)CC1COC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethylamino]-N-methyl- typically involves multiple steps. One common route includes the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine to form the intermediate, which is then further reacted with propanamide derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethylamino]-N-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethylamino]-N-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethylamino]-N-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide

  • Structure : Differs by replacing the N-methyl group with N,N-diethyl substituents on the propionamide.
  • Molecular Formula : C₁₇H₂₆N₂O₃ (MW: 306.41 g/mol).
  • Altered metabolic stability, as ethyl groups may slow hepatic clearance compared to methyl .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Benzamide derivative with a hydroxy-tert-butyl group instead of benzodioxan.
  • Molecular Formula: C₁₁H₁₅NO₂ (MW: 193.24 g/mol).
  • The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a property absent in the target compound .

CL316243 (Disodium (R,R)-5-(2-[{2-(3-chlorophenyl)-2-hydroxyethyl}-amino]propyl)-1,3-benzodioxole-2,2-dicarboxylate)

  • Structure: Benzodioxole core with chlorophenyl and hydroxyethylamino substituents.
  • Pharmacological Role : β₃-adrenergic receptor agonist, used in metabolic studies.
  • Key Differences :
    • Carboxylate groups enhance water solubility, contrasting with the neutral propionamide in the target compound.
    • The chlorine atom introduces electronegativity, altering receptor selectivity .

Pharmacological and Functional Comparisons

Receptor Selectivity

  • However, the target’s reproductive effector role implies distinct pathways .
  • CL316243 : Explicit β₃-adrenergic receptor agonism, highlighting how benzodioxan/benzodioxole modifications dictate target specificity .

Toxicity and Metabolic Stability

Compound LD₅₀ (Intraperitoneal, Mouse) Key Metabolic Features
Target Compound 350 mg/kg Propionamide likely undergoes hepatic hydrolysis.
N,N-Diethyl Analog Not reported Ethyl groups may delay CYP450-mediated oxidation.
CL316243 Not reported Carboxylates promote renal excretion.

Structural Implications on Bioactivity

  • Benzodioxan vs. Benzodioxole : The target’s benzodioxan ring offers rigidity and moderate lipophilicity, whereas benzodioxole derivatives (e.g., CL316243) prioritize solubility for systemic distribution.
  • Amide Substitutions : N-methyl vs. N,N-diethyl groups significantly alter pharmacokinetics; methyl groups favor rapid clearance, while ethyl groups extend half-life .

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